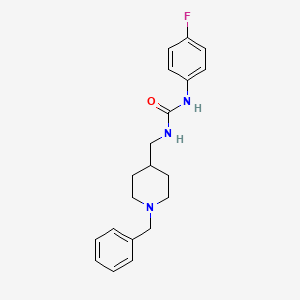

1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-[(1-benzylpiperidin-4-yl)methyl]-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O/c21-18-6-8-19(9-7-18)23-20(25)22-14-16-10-12-24(13-11-16)15-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOSNQVIQZMWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea typically involves the reaction of 1-benzylpiperidin-4-amine with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the urea linkage.

Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Pharmacological Applications

-

Neuropharmacology :

- The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to acetylcholine and serotonin pathways. It has shown potential as an acetylcholinesterase inhibitor, which may enhance cholinergic signaling and provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.

-

Antidepressant and Anxiolytic Effects :

- Research indicates that this compound may alleviate symptoms of depression and anxiety by modulating serotonin receptors. In rodent models, it has demonstrated significant improvements in mood-related behaviors, suggesting its potential use in treating mood disorders.

-

Neuroprotection :

- Studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, indicating its potential utility in developing treatments for neurodegenerative conditions.

Alzheimer's Disease Model

In a controlled study using a rodent model of Alzheimer's disease, administration of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea resulted in improved memory retention and reduced amyloid plaque formation. These findings suggest a neuroprotective effect that could be beneficial in treating Alzheimer's disease.

Depression and Anxiety

Another study explored the effects of the compound on mood disorders. It was found to alleviate symptoms of depression and anxiety in stressed mice models, likely through modulation of serotonin pathways. This highlights its potential as a therapeutic agent for mood disorders.

Neuroprotection Against Oxidative Stress

Research focusing on neuroprotection demonstrated that the compound significantly reduced neuronal death caused by oxidative stress in vitro. This underscores its potential as a therapeutic agent for various neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

- Piperidine Core : The 1-benzylpiperidin-4-yl group enhances membrane permeability due to its lipophilic nature.

- Urea Linkage : The urea group (-NH-C(=O)-NH-) facilitates hydrogen bonding, a critical feature for target binding.

- 4-Fluorophenyl Substituent: The fluorine atom at the para position of the phenyl ring improves metabolic stability and electron-withdrawing properties compared to non-fluorinated analogs.

Comparison with Similar Compounds

The following table and analysis compare structural analogs and their functional differences:

Key Comparative Insights :

Fluorine vs. Chlorine Substitution :

- The 4-fluorophenyl group in the target compound offers superior metabolic stability compared to the 4-chlorophenyl analog . Chlorine’s larger atomic radius increases lipophilicity (logP ~3.5 vs. ~3.0 for fluorine), which could enhance blood-brain barrier penetration but also raise toxicity risks.

Role of Heterocyclic Additions :

- The tetrazole-containing analog introduces a five-membered aromatic ring, which may improve water solubility or binding to metal-containing enzymes (e.g., kinases). This modification is absent in the target compound, suggesting a trade-off between simplicity and functional versatility.

Sulfonyl and Linker Modifications :

- The sulfonyl-piperidine derivative incorporates a sulfonate group, which typically enhances solubility and resistance to oxidative metabolism. However, its complex structure may reduce synthetic accessibility compared to the target compound.

Clinical Relevance of Structural Complexity: Pimavanserin demonstrates how additional substituents (e.g., methylpropoxyphenyl) can refine receptor selectivity.

Research Findings and Data Gaps :

- Synthetic Accessibility: The benzylpiperidinyl urea scaffold is synthetically tractable, as evidenced by methods involving palladium-catalyzed hydrogenolysis for deprotection .

- Comparative Pharmacokinetics : Fluorinated analogs generally exhibit longer half-lives than chlorinated ones due to reduced CYP450-mediated metabolism .

Biological Activity

1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea (CAS Number: 1207043-49-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a benzyl group and a fluorophenyl group, which may influence its interactions with biological targets.

- Molecular Formula : CHFNO

- Molecular Weight : 341.4 g/mol

- Structure : The compound's structure includes a urea linkage, which is crucial for its biological activity.

The biological activity of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea is believed to be mediated through its interaction with specific receptors or enzymes. The compound may act as an inhibitor or modulator of various biological pathways, although detailed mechanisms are still under investigation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Neuropharmacological Effects : Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

- Anticonvulsant Properties : Some studies have indicated that derivatives of similar structures possess anticonvulsant activity, warranting further investigation into the efficacy of this compound in seizure models.

Research Findings and Case Studies

Several studies have explored the biological activity of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea and related compounds:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxic effects on glioblastoma cell lines | |

| Neuropharmacological | Potential modulation of dopamine receptors | |

| Anticonvulsant | Efficacy in seizure models |

Case Study: Antitumor Activity

A study focused on the antitumor effects of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea demonstrated significant cytotoxicity against glioblastoma cells. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression. The study highlighted the compound's potential as a lead for developing new anticancer therapies.

Case Study: Neuropharmacological Effects

In neuropharmacological assessments, the compound was tested for its ability to modulate neurotransmitter release in vitro. Results indicated that it could enhance dopaminergic signaling, suggesting potential applications in treating disorders like Parkinson's disease or schizophrenia.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on their chemical structure. These models can help in understanding how structural modifications affect potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.